4-(Trifluoromethoxy)mandelic acid
Overview
Description
4-(Trifluoromethoxy)mandelic acid: is an organic compound with the chemical formula C9H7F3O4 . It is a derivative of mandelic acid, where a trifluoromethoxy group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-hydroxybenzaldehyde with trifluoromethanesulfonic anhydride to form 4-(trifluoromethoxy)benzaldehyde, which is then subjected to a cyanohydrin reaction followed by hydrolysis to yield 4-(Trifluoromethoxy)mandelic acid .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)mandelic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-(trifluoromethoxy)benzophenone.
Reduction: Formation of 4-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(Trifluoromethoxy)mandelic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential as a biochemical probe due to its unique trifluoromethoxy group, which can influence biological activity and metabolic stability .
Medicine: The compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs that target specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethoxy group .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)mandelic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(Trifluoromethyl)mandelic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Methoxymandelic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Mandelic acid: The parent compound without any substituents on the benzene ring.
Uniqueness: 4-(Trifluoromethoxy)mandelic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-hydroxy-2-[4-(trifluoromethoxy)phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQHBKMJYNSJDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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